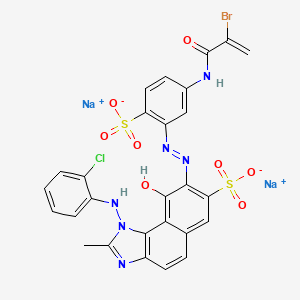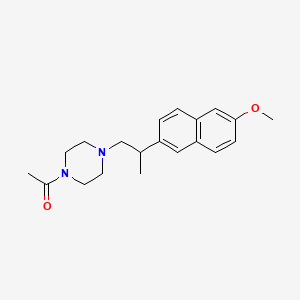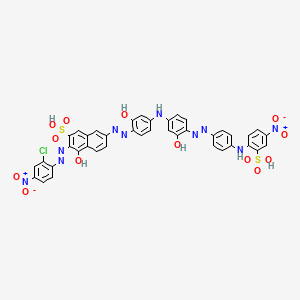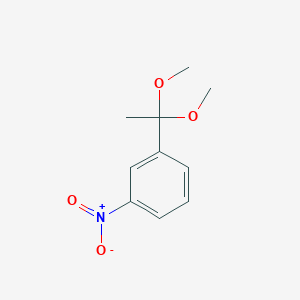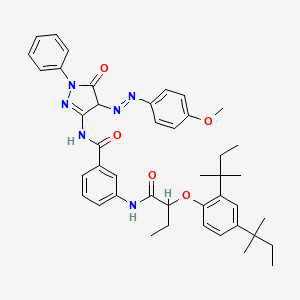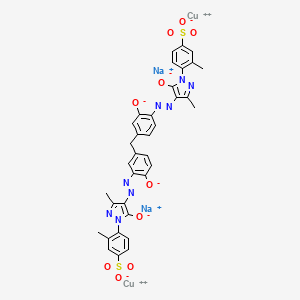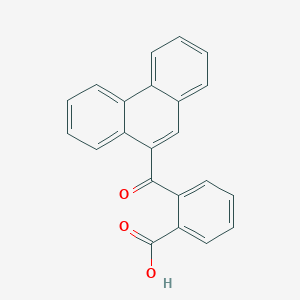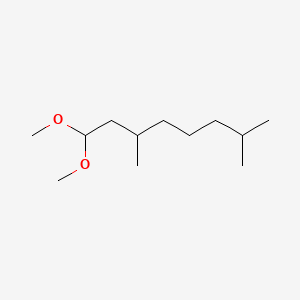![molecular formula C7H12N2O6P2 B14461804 [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid CAS No. 70010-79-6](/img/structure/B14461804.png)
[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid: is a compound that features a pyridine ring substituted with a methyl group and an amino group, which is further linked to a phosphonomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid typically involves the reaction of 6-methylpyridin-2-amine with a phosphonomethylating agent under controlled conditions. One common method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or alkylating agents such as alkyl halides are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which can exhibit unique catalytic properties .
Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid involves its interaction with metal ions and enzymes. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate enzyme activities and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Tris(6-methylpyridin-2-yl)phosphine oxide
- Tris(6-methylpyridin-2-yl)phosphine selenide
Comparison:
- Tris(6-methylpyridin-2-yl)phosphine oxide and Tris(6-methylpyridin-2-yl)phosphine selenide share a similar pyridine-based structure but differ in their central atom (phosphorus vs. selenium). These compounds exhibit different coordination behaviors and catalytic activities due to the nature of the central atom .
- Uniqueness: [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid is unique in its ability to form stable complexes with metal ions and its potential applications in various fields, making it a versatile compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
70010-79-6 |
|---|---|
Formule moléculaire |
C7H12N2O6P2 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
[[(6-methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H12N2O6P2/c1-5-3-2-4-6(8-5)9-7(16(10,11)12)17(13,14)15/h2-4,7H,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
PUHGLMILUJLANU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


